Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate
CAS No.: 85098-74-4
Cat. No.: VC16995246
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85098-74-4 |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | methyl 4-anilino-4-cyanopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H17N3O2/c1-19-13(18)17-9-7-14(11-15,8-10-17)16-12-5-3-2-4-6-12/h2-6,16H,7-10H2,1H3 |
| Standard InChI Key | WKHDYDFEGPPPPT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)N1CCC(CC1)(C#N)NC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate comprises a piperidine ring substituted at the 1-position with a methyl carboxylate group and at the 4-position with both cyano and phenylamino groups. The stereoelectronic effects of these substituents influence its reactivity and interactions with biological targets . Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 85098-74-4 |
| Molecular Formula | |
| Molecular Weight | 259.3 g/mol |
| LogP (Partition Coefficient) | 1.83 |
| Synonyms | 4-Cyano-4-phenylamino-1-piperidinecarboxylic acid methyl ester; Einecs 285-426-7 |
The compound’s moderate LogP value suggests balanced hydrophobicity, making it suitable for both organic and aqueous-phase reactions . Its infrared (IR) and nuclear magnetic resonance (NMR) spectra would typically exhibit peaks corresponding to the ester carbonyl (~1700 cm), nitrile (~2250 cm), and aromatic C-H stretches (~3000 cm) .
Synthesis and Characterization
Synthetic Routes
The synthesis of methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate likely involves multi-step reactions starting from piperidine precursors. A plausible route includes:
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N-Alkylation: Introduction of the methyl carboxylate group via reaction with methyl chloroformate.
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Cyano Substitution: Nucleophilic substitution or condensation to introduce the cyano group at the 4-position.
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Phenylamino Functionalization: Coupling with aniline derivatives under catalytic conditions .
A related compound, methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (CAS 61085-60-7), shares similar synthetic pathways, emphasizing the use of benzyl protecting groups to stabilize intermediates .
Analytical Characterization
High-performance liquid chromatography (HPLC) methods using reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water mobile phases have been employed for purity analysis . Mass spectrometry (MS) data would confirm the molecular ion peak at m/z 259.3, consistent with its molecular weight .
Pharmacological and Biomedical Applications
Drug Intermediate Utility
Piperidine derivatives are critical intermediates in synthesizing analgesics and antipsychotics. For instance, remifentanil impurities share structural motifs with this compound, highlighting its relevance in pharmaceutical manufacturing .
Future Research Directions
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Kinase Profiling: Evaluate inhibitory activity against CDK4, ARK5, and other oncology targets.
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Structure-Activity Relationships (SAR): Modify substituents to enhance potency and selectivity.
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Pharmacokinetic Studies: Assess bioavailability and metabolic stability using in vitro models.
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